molecular formula C13H10Cl2N4O B1674250 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol CAS No. 866927-10-8

2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol

Cat. No. B1674250
CAS RN: 866927-10-8
M. Wt: 309.15 g/mol
InChI Key: QEHVTUCLCBXQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol” is a complex chemical compound utilized in diverse scientific research. It has a molecular formula of C13H10Cl2N4O, an average mass of 309.151 Da, and a monoisotopic mass of 308.023163 Da . Its multifaceted properties make it invaluable for various applications, aiding breakthroughs in fields like medicine, environmental studies, and material sciences.


Molecular Structure Analysis

The molecular structure of “2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol” consists of a benzotriazole ring attached to a dichlorophenol group via a methylene bridge .

Mechanism of Action

Target of Action

IC87201, also known as 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol, is a potent inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95) . These proteins play a crucial role in neuronal synapses, where nNOS is a nitric oxide (NO)-producing enzyme that interacts with the scaffolding protein PSD-95 .

Mode of Action

IC87201 acts by binding to the β-finger of nNOS-PDZ and allosterically inhibiting the nNOS-PDZ/PSD-95-PDZ interactions . This interaction is crucial for the formation of the ternary nNOS/PSD-95/NMDA receptor complex, which ensures efficient and localized NO production as a result of glutamate-mediated Ca2+ influx via the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by IC87201 involves the nNOS/PSD-95/NMDA receptor complex . By inhibiting the interaction between nNOS and PSD-95, IC87201 disrupts this complex, thereby reducing the harmful production of NO that occurs in disease states involving glutamate-mediated excitotoxicity, such as ischemic stroke, neuropathic pain, and neurodegenerative diseases .

Result of Action

IC87201 has shown promise in cellular experiments and animal models of ischemic stroke and pain . It has been found to significantly attenuate post-ischemia damages, improve hippocampal histological injury following brain ischemia, and improve memory impairment resulting from brain ischemia . It also ameliorates heart rate variability in the rat model of middle cerebral artery occlusion .

Action Environment

The action of IC87201 is influenced by the environment within the neuronal synapses where the nNOS/PSD-95/NMDA receptor complex is located . The efficacy of IC87201 is likely to be influenced by factors such as the level of glutamate-mediated excitotoxicity and the presence of ischemic conditions . .

properties

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVTUCLCBXQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11771269

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 3
Reactant of Route 3
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 4
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 5
Reactant of Route 5
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 6
Reactant of Route 6
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol

Q & A

Q1: How does IC87201 interact with its target and what are the downstream effects?

A: IC87201 disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, IC87201 reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.

Q2: What are the documented effects of IC87201 in animal models of stroke?

A: In a rat model of middle cerebral artery occlusion (MCAO), IC87201 administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that IC87201 administration attenuates post-stroke injuries [].

Q3: How does IC87201 impact opioid reward and relapse-like behavior?

A: Research indicates that IC87201 can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while IC87201 didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].

Q4: Are there any known structural analogs of IC87201 with similar biological activity?

A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like IC87201, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.

Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?

A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, IC87201 and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.